4-(azepan-1-ylmethyl)-7-hydroxy-8-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(azepan-1-ylmethyl)-7-hydroxy-8-methyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of an azepane ring, a hydroxy group, and a methyl group attached to the chromen-2-one core structure. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azepan-1-ylmethyl)-7-hydroxy-8-methyl-2H-chromen-2-one can be achieved through a multi-step process involving the following key steps:
-
Formation of the Chromen-2-one Core: : The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is typically carried out under reflux conditions to yield the chromen-2-one intermediate.
-
Introduction of the Azepane Ring: : The azepane ring can be introduced through a nucleophilic substitution reaction. The chromen-2-one intermediate is reacted with azepane in the presence of a suitable base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product.
-
Hydroxylation and Methylation: : The hydroxyl group at the 7-position and the methyl group at the 8-position can be introduced through selective hydroxylation and methylation reactions. These reactions can be achieved using reagents such as hydrogen peroxide for hydroxylation and methyl iodide for methylation.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. Key considerations include the use of cost-effective reagents, efficient reaction conditions, and scalable purification methods. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(azepan-1-ylmethyl)-7-hydroxy-8-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
-
Oxidation: : The hydroxy group at the 7-position can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
-
Reduction: : The carbonyl group in the chromen-2-one core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Substitution: : The azepane ring can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to introduce various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and bases such as potassium carbonate.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted azepane derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 4-(azepan-1-ylmethyl)-7-hydroxy-8-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways.
Receptor Modulation: The compound may interact with cellular receptors, modulating signal transduction pathways and cellular responses.
DNA Intercalation: The compound can intercalate into DNA, affecting gene expression and cellular proliferation.
Comparison with Similar Compounds
4-(azepan-1-ylmethyl)-7-hydroxy-8-methyl-2H-chromen-2-one can be compared with other similar compounds, such as:
4-hydroxy-2-quinolones: These compounds share a similar core structure and exhibit diverse biological activities, including antimicrobial and anticancer properties.
Isoquinoline Derivatives: These compounds are known for their antimalarial and anticancer activities.
Aminomethylsilanes: These compounds are used in the industrial production of polymers and cosmetics and exhibit unique reactivity due to the presence of silicon and nitrogen atoms.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Properties
IUPAC Name |
4-(azepan-1-ylmethyl)-7-hydroxy-8-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-12-15(19)7-6-14-13(10-16(20)21-17(12)14)11-18-8-4-2-3-5-9-18/h6-7,10,19H,2-5,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URCBFENYYVMZQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2CN3CCCCCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.